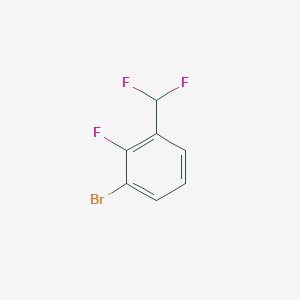

1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Description

The exact mass of the compound 1-Bromo-3-(difluoromethyl)-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-(difluoromethyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(difluoromethyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYNCTJUIOMWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673312 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-52-7 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a strategically important building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, an ortho-fluorine atom, and a strongly electron-withdrawing difluoromethyl group—imparts a distinct reactivity profile that is highly valuable for the construction of complex, fluorinated aromatic systems. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and core reactivity. It is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its application in key synthetic transformations and ensuring scientific integrity through detailed, validated protocols and authoritative references.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective use in synthesis. These properties dictate handling procedures, reaction conditions, and methods for purification and characterization.

Identity and Structure

-

IUPAC Name: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

-

CAS Number: 1204333-52-7[1]

-

Molecular Formula: C₇H₄BrF₃[1]

-

Molecular Weight: 225.01 g/mol [1]

Chemical Structure:

The molecule's architecture is defined by three key substituents on the benzene ring. The interplay of their electronic effects—the inductive withdrawal of the ortho-fluorine and the difluoromethyl group, and the reactivity of the carbon-bromine bond—is the primary driver of its synthetic utility.

Physical Properties

Quantitative physical data are essential for designing experimental setups, including solvent selection, reaction temperature, and post-reaction work-up procedures.

| Property | Value | Source |

| Boiling Point | 189.5 ± 35.0 °C (at 760 mmHg) | [1] |

| Storage | 2-8°C, Sealed | [1] |

Note: Due to the compound's specific nature, comprehensive, experimentally verified data for properties like density and melting point are not widely published. The provided boiling point is a predicted value.

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis provides unequivocal structural confirmation. While specific spectra for this exact molecule are not publicly available, an expert analysis based on its structure allows for the reliable prediction of its NMR and MS signatures. This predictive approach is a cornerstone of modern structural elucidation.

-

¹H NMR: The spectrum will be dominated by the difluoromethyl proton, which appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the deshielding effects of the halogens.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group. The difluoromethyl fluorine signal will appear as a doublet due to coupling with the geminal proton (²JFH). Both signals will exhibit further complex couplings to the aromatic protons.[2][3]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) and the M+2 peak, with roughly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

Core Reactivity and Synthetic Utility

The value of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene lies in its predictable and selective reactivity, making it a versatile scaffold for introducing fluorinated motifs into target molecules.[1] The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, while the difluoromethyl group acts as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[1][4]

Driving Forces of Reactivity

The molecule's reactivity is governed by the strong electron-withdrawing nature of the ortho-fluorine and the meta-difluoromethyl groups. This electronic pull renders the aromatic ring electron-deficient, which has two major consequences:

-

Activation of the C-Br Bond: The primary site for synthetic modification is the carbon-bromine bond, which is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Nickel). This makes it an ideal substrate for a wide range of cross-coupling reactions.[1]

-

Influence on Aromatic Substitution: The electron-deficient nature of the ring influences the regioselectivity of further substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most powerful and common applications for this reagent, providing a robust platform for C-C, C-N, and C-O bond formation. The general mechanism involves oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation and reductive elimination.[5]

This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene/water or dioxane/water. Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The use of a carbonate base is crucial for activating the boronic acid.

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a reliable choice for general-purpose couplings, while catalysts with more specialized ligands like dppf can offer improved stability and reactivity for challenging substrates.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.[6]

Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Synthesis and Purification

While typically purchased from commercial suppliers, understanding the synthesis of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene provides insight into potential impurities. Synthesis often involves multi-step sequences starting from more common fluorinated anilines or toluenes, utilizing diazotization followed by Sandmeyer-type reactions or direct bromination.[7][8]

General Purification Protocol

Purification is most commonly achieved via fractional distillation under reduced pressure or column chromatography.

Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. The product is relatively non-polar and should elute early.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Causality Behind Choices:

-

Solvent System: A hexanes/ethyl acetate gradient is a standard choice for compounds of moderate polarity. The starting polarity is kept low to ensure that non-polar impurities are washed through before the product elutes.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. While a specific, comprehensive toxicological profile for this compound is not fully investigated, data from structurally similar compounds provide a strong basis for safe handling protocols.[9]

Hazard Identification

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

General Hazards: Harmful if swallowed or inhaled.[11]

-

Incompatible Materials: Strong oxidizing agents.[9]

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9][10]

-

Handling: Avoid all personal contact, including inhalation of vapors.[10] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9][12]

Diagram: Laboratory Safety Protocol

Caption: Essential safety workflow for handling the reagent.

Storage

-

Conditions: Store in a cool, well-ventilated place in a tightly sealed container.[1][9][12] A recommended temperature range is 2-8°C.[1]

Conclusion

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a highly valuable and versatile reagent for introducing fluorinated moieties in synthetic organic chemistry. Its well-defined reactivity, centered on the C-Br bond, allows for predictable and efficient participation in a host of cross-coupling reactions. For medicinal chemists and drug development professionals, this compound offers a reliable pathway to novel molecular architectures where the inclusion of fluorine and the difluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][13] A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential safely and effectively.

References

-

1-Bromo-3-(difluoromethyl)-2-fluorobenzene. MySkinRecipes. [Link]

-

Barata-Vallejo, S., L'Heureux, A., & Paquin, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7247-7281. [Link]

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

1-Bromo-3-(difluoromethoxy)-2-fluoro-benzene. ChemBK. [Link]

-

Hartwig, J. F. (2008). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 130(41), 13548-13549. [Link]

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. Ningbo Innopharmchem. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]

-

Proposed mechanism for the Palladium‐catalyzed cross‐coupling between.... ResearchGate. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]

-

Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1-(Bromomethyl)-3-fluorobenzene. Chemsrc. [Link]

Sources

- 1. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene [myskinrecipes.com]

- 2. azom.com [azom.com]

- 3. magritek.com [magritek.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.nl [fishersci.nl]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3-(difluoromethyl)-2-fluorobenzene CAS 1204333-52-7

An In-Depth Technical Guide to 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS 1204333-52-7)

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene, CAS No. 1204333-52-7. It details the compound's physicochemical properties, its strategic importance as a building block in medicinal chemistry and materials science, and its reactivity profile. Emphasis is placed on its application in constructing complex molecules, driven by the unique electronic properties conferred by its fluorine substituents. This document also includes essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction and Strategic Significance

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a specialized aromatic halogenated organic compound. Its structure, featuring a bromine atom, a fluorine atom, and a difluoromethyl group on a benzene ring, makes it a highly valuable and versatile intermediate in modern synthetic chemistry.

The strategic placement of these functional groups provides a handle for selective chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[1] The presence of the electron-withdrawing difluoromethyl (-CHF₂) group and the ortho-fluorine atom significantly influences the electronic nature of the aromatic ring and the reactivity of the carbon-bromine bond.

In the pharmaceutical and agrochemical industries, this compound serves as a key intermediate for the synthesis of fluorinated active ingredients.[1] The incorporation of fluorine and difluoromethyl moieties into drug candidates is a well-established strategy to enhance critical properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as kinase inhibitors, enhancing binding potency.[1]

-

Lipophilicity & Permeability: The -CHF₂ group can modulate a molecule's lipophilicity, improving its ability to cross cell membranes.

Beyond life sciences, its unique electronic properties and structural rigidity are leveraged in materials science for designing novel organic semiconductors and liquid crystals.[1]

Figure 1: Chemical Structure of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties is presented below. This data is essential for experimental planning, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1204333-52-7 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrF₃ | [1][2][3][4] |

| Molecular Weight | 225.01 g/mol | [1][2][3][4] |

| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [1][3] |

| MDL Number | MFCD14698534 | [1][2][3] |

| InChI Key | MFYNCTJUIOMWME-UHFFFAOYSA-N | |

| SMILES | FC1=C(C(F)F)C=CC=C1Br | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [1][5] |

Reactivity Profile and Synthetic Applications

The primary utility of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene in synthesis stems from the reactivity of its carbon-bromine bond. This bond is susceptible to oxidative addition to low-valent transition metal complexes, most notably palladium(0), initiating a catalytic cycle for cross-coupling reactions.

Key Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, crucial for synthesizing anilines and related structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The electron-withdrawing nature of the adjacent fluorine substituents makes the C-Br bond particularly activated for these transformations.

Representative Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, field-proven methodology for the Suzuki-Miyaura coupling of an aryl bromide like 1-Bromo-3-(difluoromethyl)-2-fluorobenzene. It is designed as a self-validating system where the rationale for each component is explained.

Objective: To couple 1-Bromo-3-(difluoromethyl)-2-fluorobenzene with a generic arylboronic acid.

Materials:

-

1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality): The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. Therefore, the reaction must be conducted under an inert atmosphere.

-

Add 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

-

Solvent Addition (Causality): A solvent system capable of dissolving both organic and inorganic reagents is required. The water is crucial for activating the boronic acid and facilitating the transmetalation step.

-

Using a syringe, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. The solution should be stirred to ensure a homogenous mixture. Degassing (e.g., by sparging with nitrogen) removes dissolved oxygen.

-

-

Reaction Execution (Causality): Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Immerse the flask in a preheated oil bath (typically 80-100 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

-

Workup and Purification (Causality): The workup is designed to remove the catalyst, inorganic salts, and excess reagents to isolate the desired product.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

-

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene is critical to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.[4][5]

| Hazard Information | Precautionary Statements |

| H315: Causes skin irritation.[4][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5][6] |

| H319: Causes serious eye irritation.[4][5][6] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6] |

| H335: May cause respiratory irritation.[4][5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[4]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

Spill Management:

-

Contain and absorb spills with inert material such as sand, earth, or vermiculite.[6]

-

Collect the material in a suitable, labeled container for waste disposal.[6]

-

Avoid breathing vapors and ensure adequate ventilation.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.[5]

Conclusion

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a high-value, specialized building block for advanced chemical synthesis. Its utility is firmly established in the fields of medicinal chemistry and materials science, where the introduction of its unique fluorine motifs can impart desirable physicochemical properties. A thorough understanding of its reactivity, particularly in cross-coupling reactions, combined with strict adherence to safety and handling protocols, will enable researchers and developers to fully leverage its synthetic potential.

References

-

MySkinRecipes. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene. [Link]

-

Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

-

Cheméo. Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). [Link]

-

PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-bromomethyl-2-fluorobenzene. [Link]

- Google Patents.

-

PubChem. 1-Bromo-3-fluorobenzene. [Link]

Sources

- 1. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene [myskinrecipes.com]

- 2. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | 1204333-52-7 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 1204333-52-7|1-Bromo-3-(difluoromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

An In-Depth Technical Guide to the

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms or fluorine-containing moieties into bioactive molecules can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS No. 1204333-52-7) is a prime example of such a high-value intermediate. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and two distinct fluorine environments (an aromatic fluoride and a difluoromethyl group), makes it a versatile reagent for constructing complex molecular architectures.[3]

This compound is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics, where the difluoromethyl group acts as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups while improving metabolic stability.[3][4] The synthesis of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene, however, is not trivial. It requires a multi-step approach with precise control over regioselectivity and functional group transformations.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway for 1-Bromo-3-(difluoromethyl)-2-fluorobenzene. We will delve into the strategic rationale behind the chosen route, provide detailed step-by-step protocols, and discuss the critical parameters for ensuring a successful synthesis with high purity and yield.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target compound is paramount for its safe handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 1204333-52-7 | [5] |

| Molecular Formula | C₇H₄BrF₃ | [3] |

| Molecular Weight | 225.01 g/mol | [3] |

| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [3] |

| MDL Number | MFCD14698534 | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical and efficient pathway for the target molecule. The final bromo-substituent can be installed via a Sandmeyer reaction, a reliable and well-documented transformation.[8][9] This disconnection points to 3-(difluoromethyl)-2-fluoroaniline as the key precursor. The aniline, in turn, can be derived from the reduction of a corresponding nitro compound, 2-fluoro-3-(difluoromethyl)nitrobenzene. The critical difluoromethyl group can be constructed from a methyl group via a two-step radical bromination and subsequent fluorinative halogen exchange. This leads back to the readily available starting material, 2-fluoro-3-nitrotoluene.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocol

The proposed synthesis is a three-step sequence starting from 2-fluoro-3-nitrotoluene. Each step is designed based on well-established and reliable chemical transformations, ensuring a high probability of success and scalability.

Step 1: Synthesis of 2-Fluoro-3-(difluoromethyl)nitrobenzene

The initial phase of the synthesis focuses on converting the methyl group of the starting material into the desired difluoromethyl moiety. This is achieved through a two-stage process: radical-initiated benzylic bromination followed by a halogen exchange (Halex) reaction.

Causality and Experimental Choices:

-

Side-Chain Bromination: Direct functionalization of the methyl group is necessary. A radical-mediated process using N-Bromosuccinimide (NBS) is highly selective for the benzylic position and avoids unwanted aromatic bromination. A radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux.

-

Halogen Exchange (Fluorination): The resulting dibromomethyl group is a precursor to the difluoromethyl group. A Halex reaction with a suitable fluorinating agent replaces the bromine atoms with fluorine. While various reagents exist, silver(I) fluoride (AgF) or antimony trifluoride (SbF₃, the Swarts reaction) are classic choices. Modern alternatives could also be considered for improved yields and conditions. The choice of reagent is critical for achieving efficient double substitution without over-fluorination.

Experimental Protocol:

-

Part A: Synthesis of 3-(Dibromomethyl)-2-fluoronitrobenzene

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-nitrotoluene (1.0 eq.), N-Bromosuccinimide (NBS, 2.1 eq.), and a suitable solvent (e.g., carbon tetrachloride).

-

Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq.).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain it under illumination with a heat lamp to facilitate the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Once complete, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure. The crude product, 3-(dibromomethyl)-2-fluoronitrobenzene, can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Part B: Synthesis of 2-Fluoro-3-(difluoromethyl)nitrobenzene

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend silver(I) fluoride (AgF, 2.5 eq.) in an anhydrous aprotic solvent like acetonitrile.

-

Add the crude 3-(dibromomethyl)-2-fluoronitrobenzene (1.0 eq.) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours.

-

Monitor the reaction by GC-MS to confirm the disappearance of the starting material and the formation of the product.

-

After cooling, filter the mixture to remove silver salts (AgBr/AgF). Wash the solid residue with the solvent.

-

Evaporate the solvent from the filtrate. Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-fluoro-3-(difluoromethyl)nitrobenzene.

-

Step 2: Synthesis of 3-(Difluoromethyl)-2-fluoroaniline

This step involves the reduction of the aromatic nitro group to an amine, which is the necessary precursor for the final Sandmeyer reaction.

Causality and Experimental Choices:

-

Nitro Group Reduction: The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective, including catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The difluoromethyl group is stable under these standard reduction conditions.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2-fluoro-3-(difluoromethyl)nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is usually complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(difluoromethyl)-2-fluoroaniline. This product is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 3:

The final step is the conversion of the synthesized aniline to the target aryl bromide using the Sandmeyer reaction. This classic reaction provides a reliable method for introducing a bromine atom onto the aromatic ring.[10][11][12]

Causality and Experimental Choices:

-

Diazotization: The aniline is first converted to a diazonium salt by reacting it with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) for this transformation. This reaction must be carried out at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.[11]

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) dissolved in HBr. Cu(I) catalyzes the substitution of the diazonium group with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[8]

Experimental Protocol:

-

In a three-necked flask cooled in an ice-salt bath to 0°C, add 3-(difluoromethyl)-2-fluoroaniline (1.0 eq.) to a 48% aqueous solution of hydrobromic acid (HBr, 2.5-3.0 eq.). Stir until a fine slurry is formed.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, ensuring the internal temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr and heat it gently until the solution is warm.

-

Slowly add the cold diazonium salt solution to the warm CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain a steady reaction.

-

After the addition is complete, heat the reaction mixture (e.g., to 60-80°C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts and wash them sequentially with dilute NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

Overall Synthesis Workflow

The complete synthetic sequence is a linear progression from a commercially available starting material to the final, high-value product.

Caption: Forward synthesis workflow diagram.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final product and key intermediates.

| Analysis Technique | Purpose |

| ¹H NMR | Confirms proton environment, including the characteristic triplet for the -CHF₂ group. |

| ¹⁹F NMR | Confirms the presence and coupling of the two distinct fluorine environments (Ar-F and -CHF₂). |

| ¹³C NMR | Determines the carbon skeleton and confirms the number of unique carbon atoms. |

| GC-MS | Assesses purity and confirms the molecular weight of the compound. |

| HPLC | Provides a quantitative measure of purity. |

Conclusion

The synthesis of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a strategically important process for providing a key building block to the pharmaceutical and agrochemical industries. The multi-step pathway presented in this guide, which proceeds through side-chain halogenation, nitro-group reduction, and a concluding Sandmeyer reaction, is built upon a foundation of reliable and well-understood chemical principles. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable compound. The insights into the causality behind experimental choices and the detailed protocols provided herein serve as a robust resource for scientists working at the forefront of medicinal chemistry.

References

- Benchchem. (n.d.). Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide.

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis.

- Benchchem. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.

- MySkinRecipes. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene.

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Biosynth. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

- PubChem. (n.d.). 2-Bromo-6-fluorotoluene.

- ACS Publications. (2019). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Organic Letters.

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.

- NIH National Library of Medicine. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

- PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ResearchGate. (2019). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes.

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

- ChemicalBook. (n.d.). 2-Bromo-6-fluorotoluene.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Chem-Impex. (n.d.). 2-Bromo-6-fluorotoluene.

- Wiley Online Library. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.

- BLDpharm. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.

- YouTube. (2018). Sandmeyer Reactions.

- Parchem. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- Khan Academy. (n.d.). Sandmeyer reaction.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene [myskinrecipes.com]

- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | 1204333-52-7 [sigmaaldrich.com]

- 6. 1204333-52-7|1-Bromo-3-(difluoromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. biosynth.com [biosynth.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 11. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 12. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile moiety. This guide provides a comprehensive technical overview of the multifaceted roles of the CF2H group in medicinal chemistry. We will delve into its fundamental physicochemical properties, its critical function as a bioisostere for common functional groups, its impact on metabolic stability and pharmacokinetic profiles, and its nuanced influence on drug-target interactions through unique hydrogen bonding capabilities. Furthermore, this guide will explore established and emerging synthetic methodologies for the introduction of the CF2H group and showcase its successful application in marketed drugs and clinical candidates.

Introduction: The Rise of Fluorine in Drug Design

The deliberate introduction of fluorine into drug candidates is a widely employed strategy to modulate a variety of properties crucial for therapeutic success.[1] Fluorine, being the most electronegative element, can profoundly alter a molecule's electronic distribution, conformation, acidity/basicity, and metabolic stability.[1] This has led to the development of a diverse arsenal of fluorine-containing groups, each with its distinct characteristics. While the trifluoromethyl (CF3) group has been extensively utilized to enhance lipophilicity and block metabolic oxidation, the difluoromethyl (CF2H) group offers a more nuanced and versatile set of properties that have garnered increasing attention in recent years.[1][2] This guide will provide a deep dive into the strategic application of the CF2H group, moving beyond a simple catalog of its effects to an exploration of the underlying chemical principles that drive its utility in drug discovery.

Physicochemical Properties of the Difluoromethyl Group

The unique behavior of the CF2H group stems from a delicate balance of electronic and steric effects. Understanding these foundational properties is paramount to predicting its influence on a parent molecule.

Electronic Effects and Acidity

The two highly electronegative fluorine atoms in the CF2H group exert a strong electron-withdrawing inductive effect. This polarization of the C-H bond renders the hydrogen atom significantly more acidic than a typical alkyl C-H bond.[1] This increased acidity is a defining feature of the CF2H group and underpins its ability to act as a hydrogen bond donor.[1][3] The pKa of the C-H bond in a CF2H group is context-dependent but is significantly lower than that of a corresponding methyl group, influencing the overall electronic character of the molecule.

Lipophilicity and Polarity

The impact of the CF2H group on lipophilicity (logP) is more complex than that of the more uniformly lipophilic CF3 group.[2][4] While often referred to as a "lipophilic hydrogen bond donor," the net effect on a molecule's logP is highly dependent on the surrounding molecular environment.[1][5] In many cases, replacing a methyl group with a CF2H group leads to a smaller increase in lipophilicity compared to a CF3 group.[6] Interestingly, in certain contexts, particularly with electron-withdrawing groups on an aromatic ring, the introduction of a CF2H group can even lead to a decrease in lipophilicity.[1][7] This nuanced behavior allows for finer control over a drug candidate's solubility and permeability profile.

The polarity of the CF2H group is also a key consideration. The C-F bonds are highly polar, and the overall molecular dipole moment will be influenced by the orientation of the CF2H group. Difluoromethyl ethers, for instance, can adopt different conformations that alter their interaction with the surrounding environment, enabling them to adapt to the polarity of a binding pocket.[8]

| Property | Comparison of CH3, CF2H, and CF3 Groups |

| Electronic Effect | Weakly electron-donating |

| C-H Acidity | Very low |

| Hydrogen Bonding | Not a donor |

| Lipophilicity (logP) Contribution | Moderate |

| Steric Size | Smaller |

This table provides a generalized comparison. The actual impact of each group is highly dependent on the specific molecular context.

The Difluoromethyl Group as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in lead optimization. The CF2H group is a highly effective bioisostere for several key functional groups, offering the potential to overcome common liabilities associated with them.[9][10]

Mimicking Hydroxyl and Thiol Groups

The CF2H group is widely recognized as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[4][9][10] This mimicry is primarily due to its ability to act as a hydrogen bond donor, a crucial interaction for many drug-receptor binding events.[1][3]

Causality behind the Choice: The primary motivation for replacing a hydroxyl or thiol group with a CF2H group is to enhance metabolic stability. Hydroxyl and thiol groups are susceptible to phase I and phase II metabolic transformations, such as oxidation and glucuronidation, which can lead to rapid clearance of a drug. The C-F bonds of the CF2H group are significantly stronger than C-H and C-O bonds, making them highly resistant to enzymatic degradation.[2] This replacement can therefore significantly extend a drug's half-life and improve its bioavailability.[4]

Caption: Bioisosteric replacement of metabolic liabilities with a CF2H group.

Impact on Drug-Target Interactions: The Hydrogen Bonding Capacity

A key feature that distinguishes the CF2H group from the CF3 group is its ability to form hydrogen bonds.[4] The polarized C-H bond can act as a hydrogen bond donor, interacting with heteroatoms such as oxygen and nitrogen in the active site of a protein.[1][3] The strength of this hydrogen bond is influenced by the electronic environment of the CF2H group; electron-withdrawing groups elsewhere in the molecule can enhance its hydrogen bond acidity.[1][7]

Systematic studies have quantified the hydrogen bond donating ability of the CF2H group, finding it to be comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[1][7][11] This allows for the preservation of critical hydrogen bonding interactions when replacing a hydroxyl or thiol group, while simultaneously improving metabolic stability.

Caption: The CF2H group acting as a hydrogen bond donor in a protein binding site.

Enhancing Metabolic Stability and Pharmacokinetics

As previously mentioned, a primary driver for incorporating a CF2H group is to block sites of metabolic oxidation. The high strength of the C-F bond makes the difluoromethyl group exceptionally resistant to cytochrome P450-mediated metabolism.[2] This can lead to a longer plasma half-life, reduced patient-to-patient variability in drug exposure, and an overall improved pharmacokinetic profile.[4]

Furthermore, the strategic placement of a CF2H group can influence membrane permeability. By modulating lipophilicity and hydrogen bonding potential, the CF2H group can help to optimize a drug's ability to cross cellular membranes and reach its target.[4][12]

Synthetic Methodologies for Introducing the Difluoromethyl Group

The growing importance of the CF2H group has spurred the development of a wide array of synthetic methods for its installation. These can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents are used to introduce the CF2H group to nucleophilic substrates. While less common than radical or nucleophilic methods, reagents such as S-(difluoromethyl)sulfonium salts have been developed for this purpose.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation typically involves the generation of a difluoromethyl anion equivalent, which can then react with electrophiles. A common precursor for this is (trimethylsilyl)difluoromethane (TMSCF2H), which upon activation with a fluoride source, generates the [CF2H]− anion.

Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules.[8] A variety of radical precursors are available, including bromodifluoromethane (BrCF2H) and sodium difluoromethanesulfinate (CF2HSO2Na). These precursors can be activated by photoredox catalysis or thermal initiation to generate the difluoromethyl radical (•CF2H), which can then participate in a range of C-H functionalization and cross-coupling reactions.[4][8]

Experimental Protocol: Visible-Light-Driven Radical Difluoromethylation of an Aryl Halide

This protocol provides a general methodology for the radical difluoromethylation of an aryl halide using a photoredox catalyst.

-

Materials:

-

Aryl halide (1.0 equiv)

-

Sodium difluoromethanesulfinate (CF2HSO2Na) (2.0 equiv)

-

Photoredox catalyst (e.g., fac-[Ir(ppy)3]) (1-2 mol%)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Blue LED light source

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, sodium difluoromethanesulfinate, and the photoredox catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validating System: The progress of the reaction can be monitored by the consumption of the starting material and the appearance of the difluoromethylated product. The identity of the product should be confirmed by spectroscopic methods such as 1H NMR, 19F NMR, and mass spectrometry.

Case Studies: Successful Drugs and Clinical Candidates

The strategic application of the difluoromethyl group is exemplified by a number of successful drugs and promising clinical candidates.

-

Eflornithine: An irreversible inhibitor of ornithine decarboxylase, Eflornithine is used to treat African trypanosomiasis (sleeping sickness) and hirsutism. The presence of the CF2H group is crucial for its mechanism of action.[8]

-

Glecaprevir and Voxilaprevir: These are protease inhibitors used in combination therapies for the treatment of hepatitis C. Both molecules contain a difluoromethylated amino acid residue, highlighting the utility of this group in complex natural product-like scaffolds.[8]

-

GDC-0077: A phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in clinical trials for the treatment of various cancers. The CF2H group is a key feature of its oxazolidinone core.[8]

Conclusion and Future Perspectives

The difluoromethyl group has firmly established itself as a valuable and versatile component of the medicinal chemist's toolbox. Its unique ability to act as a metabolically stable hydrogen bond donor, coupled with its nuanced effects on lipophilicity, provides a powerful strategy for overcoming common drug discovery challenges. As synthetic methodologies for its introduction continue to evolve and our understanding of its subtle stereoelectronic effects deepens, the rational application of the CF2H group is poised to play an increasingly important role in the design of the next generation of therapeutics. Future research will likely focus on developing more stereoselective difluoromethylation methods and further exploring the conformational impact of this intriguing functional group on drug-target interactions.

References

- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. (2024). Science of Synthesis.

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). MDPI.

- Quantifying the ability of the CF2H group as a hydrogen bond donor. (2025). Beilstein Journals.

- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synthose.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2024). National Institutes of Health.

- A Toolbox of Reagents for Difluoromethylthiolation. (2021). Accounts of Chemical Research.

- The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? (n.d.). ICS82 Abstract Submission Form.

- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). Organic Letters.

- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. (n.d.). Benchchem.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Institutes of Health.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC - NIH.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

- Difluoromethyl. (n.d.). Alfa Chemistry.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Fluorinated Pharmaceuticals: A Technical Guide to 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the trifluoromethyl (-CF3) group, in particular, can profoundly enhance the therapeutic profile of a drug candidate. These properties include increased metabolic stability due to the strength of the C-F bond, altered lipophilicity which can improve membrane permeability, and modulation of the pKa of nearby functional groups, all of which can lead to improved bioavailability and target-binding affinity.[1][2] This guide provides an in-depth technical exploration of a pivotal intermediate that serves as a gateway to a multitude of fluorinated APIs: 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one .

This versatile building block, an alpha-bromoketone, provides a reactive handle for the construction of complex heterocyclic scaffolds, most notably fluorinated pyrazoles, which are central to the activity of numerous blockbuster drugs. We will delve into the synthesis, characterization, and application of this key intermediate, providing field-proven insights and detailed protocols to empower researchers and drug development professionals in their pursuit of novel fluorinated therapeutics.

Physicochemical Properties and Characterization of the Core Intermediate

A thorough understanding of the properties of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one is paramount for its effective utilization.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | PubChem |

| Synonyms | 2-Bromo-4'-(trifluoromethyl)acetophenone, 4-(Trifluoromethyl)phenacyl bromide | PubChem |

| CAS Number | 383-53-9 | PubChem |

| Molecular Formula | C9H6BrF3O | PubChem |

| Molecular Weight | 267.05 g/mol | PubChem |

| Appearance | Off-white to pale yellow crystalline solid | Commercial Suppliers |

| Melting Point | 49-52 °C | Commercial Suppliers |

Spectroscopic Characterization: A Validating Signature

The structural integrity of the intermediate must be rigorously confirmed before its use in subsequent synthetic steps. The following data represent typical spectroscopic signatures for 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.08 (d, J = 8.2 Hz, 2H): These two protons are on the aromatic ring, ortho to the carbonyl group. Their chemical shift is downfield due to the deshielding effect of the carbonyl and the electron-withdrawing trifluoromethyl group. The doublet splitting pattern arises from coupling to the two meta protons.

-

δ 7.78 (d, J = 8.2 Hz, 2H): These are the two aromatic protons meta to the carbonyl group. They are slightly more shielded than the ortho protons.

-

δ 4.46 (s, 2H): This singlet corresponds to the two protons of the bromomethyl (-CH₂Br) group. The singlet nature indicates no adjacent protons to couple with.

¹³C NMR (101 MHz, CDCl₃):

-

δ 189.9 (C=O): The carbonyl carbon, significantly deshielded.

-

δ 135.2 (q, J = 32.7 Hz, C-CF₃): The quaternary carbon attached to the trifluoromethyl group, showing a characteristic quartet splitting due to coupling with the three fluorine atoms.

-

δ 132.4 (Ar-C): Aromatic carbon.

-

δ 129.5 (Ar-CH): Aromatic carbon with an attached proton.

-

δ 126.1 (q, J = 3.8 Hz, Ar-CH): Aromatic carbons ortho to the CF₃ group, showing a small quartet splitting.

-

δ 123.6 (q, J = 272.5 Hz, CF₃): The carbon of the trifluoromethyl group, exhibiting a large quartet splitting.

-

δ 30.5 (CH₂Br): The carbon of the bromomethyl group.

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -63.1 (s): A single peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (EI):

-

m/z (%): 268/266 ([M]⁺, isotopic pattern for Br), 187 ([M-Br]⁺), 159 ([M-Br-CO]⁺), 145 ([C₇H₄F₃]⁺). The presence of the characteristic isotopic pattern for bromine is a key diagnostic feature.

Synthesis of the Key Intermediate: A Step-by-Step Protocol

The synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one is typically achieved through the alpha-bromination of its precursor, 4'-(trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

This protocol is based on established methods for the alpha-bromination of acetophenones.

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) in 100 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.7 mL, 53.1 mmol) in 20 mL of glacial acetic acid dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-water. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Quenching and Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 100 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system such as hexanes/ethyl acetate to yield the pure 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one as an off-white to pale yellow solid.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst. It facilitates the enolization of the ketone, which is the reactive species in the alpha-bromination.[3]

-

Slow Addition of Bromine at Low Temperature: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

-

Aqueous Work-up and Washes: The water quench stops the reaction. The sodium bicarbonate wash neutralizes the acidic solvent and any HBr formed as a byproduct. The sodium thiosulfate wash removes any unreacted bromine.

Application in the Synthesis of Fluorinated Active Ingredients: The Gateway to Pyrazoles

The primary utility of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one lies in its role as a precursor to 1,3-dicarbonyl-like synthons, which are then cyclized to form pyrazole rings. This is a key step in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib.

Experimental Protocol: Synthesis of a Fluorinated Pyrazole Derivative

This protocol illustrates the Paal-Knorr pyrazole synthesis, a reliable method for forming pyrazole rings.

Materials:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Hydrazine hydrate or a substituted hydrazine (e.g., 4-sulfamoylphenylhydrazine for Celecoxib synthesis)

-

Ethanol

-

Triethylamine or another suitable base

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (5.0 g, 18.7 mmol) in 50 mL of ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (0.91 mL, 18.7 mmol) and triethylamine (2.6 mL, 18.7 mmol).

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure fluorinated pyrazole derivative.

Mechanistic Insights: The Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis proceeds through a well-established mechanism. The hydrazine first acts as a nucleophile, attacking one of the carbonyl groups (or its synthetic equivalent in this case). This is followed by an intramolecular condensation to form a five-membered ring, which then dehydrates to yield the aromatic pyrazole ring. The base is crucial for neutralizing the HBr formed in situ, driving the reaction to completion.[4][5]

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformations described in this guide.

Caption: Synthetic route from 4'-trifluoromethylacetophenone to a fluorinated pyrazole API via the key intermediate.

Troubleshooting and Field-Proven Insights

-

Incomplete Bromination: If the starting ketone is not fully consumed, consider increasing the reaction time or adding a slight excess of bromine. Ensure the acetic acid is of high purity and glacial.

-

Formation of Di-brominated Product: This is often a result of too rapid addition of bromine or elevated reaction temperatures. Strict adherence to slow, cold addition is critical.

-

Low Yield in Pyrazole Synthesis: Ensure the hydrazine used is of high quality. The choice of base can also be critical; if triethylamine is not effective, a stronger, non-nucleophilic base may be required. The reaction is also sensitive to the solvent, with protic solvents like ethanol generally favoring the reaction.

-

Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines: When using a substituted hydrazine, two regioisomers of the pyrazole can be formed. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the diketone precursor and the hydrazine. Careful analysis of the product mixture by NMR is essential to determine the isomeric ratio.

Safety Considerations

Working with the reagents and intermediates described in this guide requires strict adherence to safety protocols.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

-

Alpha-Bromoketones: These compounds are lachrymators and skin irritants. Avoid inhalation of dust or vapors and prevent skin contact by using appropriate PPE.

-

Hydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Conclusion

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one is a quintessential example of a key intermediate that has unlocked significant potential in the development of fluorinated active ingredients. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthetic protocols, and reaction mechanisms, as detailed in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals. By leveraging the principles and practical advice outlined herein, researchers can confidently and efficiently utilize this powerful building block in their drug discovery endeavors.

References

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. (URL: [Link])

-

2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | C9H6BrF3O - PubChem. (URL: [Link])

-

Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])

-

The reaction mechanism of α-bromination of acetophenone derivatives - ResearchGate. (URL: [Link])

-

Synthetic Access to Aromatic α-Haloketones - MDPI. (URL: [Link])

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])

Sources

- 1. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electron-Withdrawing Properties and Synthetic Utility of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene, a key building block in modern medicinal and materials chemistry. The strategic placement of a bromine atom, a fluorine atom, and a difluoromethyl group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable synthon for the introduction of fluorinated motifs. This document will delve into the nuanced electron-withdrawing characteristics of this compound, explore its synthesis and reactivity in detail, and highlight its applications in the development of novel therapeutics and functional materials.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design and materials science.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] 1-Bromo-3-(difluoromethyl)-2-fluorobenzene emerges as a particularly strategic building block due to its trifunctional nature, which allows for selective and sequential chemical modifications. This guide will provide an in-depth analysis of the synergistic electron-withdrawing effects of the ortho-fluoro and meta-difluoromethyl substituents and how these properties govern the reactivity of the molecule, particularly at the C-Br bond, a versatile handle for cross-coupling reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

| Property | Value | Source |

| CAS Number | 1204333-52-7 | [Vendor Data] |

| Molecular Formula | C₇H₄BrF₃ | [Vendor Data] |

| Molecular Weight | 225.01 g/mol | [Vendor Data] |

| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [Vendor Data] |

| Storage | 2-8°C, Sealed | [Vendor Data] |

Spectroscopic Characterization:

The structural elucidation of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene and its reaction products relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecule's connectivity and electronic environment.

-

¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region, with coupling to both the fluorine atom on the ring and the difluoromethyl group.

-

¹³C NMR: The carbon spectrum will display characteristic shifts for the substituted aromatic carbons, with C-F and C-Br couplings providing valuable structural information.

-

¹⁹F NMR: The fluorine spectrum is particularly informative, with distinct signals for the aromatic fluorine and the difluoromethyl group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with neighboring protons are diagnostic of the electronic environment.[3][4][5]

The Electron-Withdrawing Landscape: A Synergistic Effect

The reactivity of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene is fundamentally governed by the electron-withdrawing nature of its substituents. Both the ortho-fluorine and the meta-difluoromethyl group pull electron density from the aromatic ring, albeit through different mechanisms.

-

The ortho-Fluoro Substituent: The fluorine atom exerts a powerful inductive (-I) effect due to its high electronegativity.[6] While it also possesses a resonance (+M) effect by donating a lone pair of electrons to the pi-system, the inductive effect is generally considered to be dominant for halogens, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[6]

-

The meta-Difluoromethyl Group: The -CHF₂ group is a strong electron-withdrawing group, primarily through a potent inductive effect. The two fluorine atoms pull electron density through the sigma bond framework. The Hammett constants, which quantify the electron-donating or -withdrawing ability of a substituent, provide a quantitative measure of this effect.

Table 2: Relevant Hammett Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

| -CHF₂ | 0.32 | 0.33 |

Data compiled from various sources.

The synergistic combination of the ortho-fluoro and meta-difluoromethyl groups renders the aromatic ring significantly electron-deficient. This has profound implications for the reactivity of the C-Br bond.